Dopamine D3 Receptor Binding Affinity: Class-Level SAR Transfer from the 2,3-Dichlorophenylpiperazine Pharmacophore
No direct binding data exist for the target compound. However, the 2,3-dichlorophenylpiperazine substructure is a well-established pharmacophore for D3 receptor binding. In a prototypical series of N‑(2,3‑dichlorophenyl)piperazine‑fluorenylcarboxamides, D3 Ki values ranged from 1.4 nM to 1460 nM depending on the amide substituent [1]. The unsubstituted phenylpiperazine homologue showed significantly lower D3 affinity, demonstrating the critical contribution of the 2,3‑dichloro substitution [1]. Qualitative SAR suggests that appending a 5‑methoxy‑4H‑pyran‑4‑one‑carbonyl group could modulate affinity, but quantitative prediction is not possible without experimental data for this specific compound.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | Parent 2,3-dichlorophenylpiperazine with optimized amide: Ki = 1.4 nM (D3) / Unsubstituted phenylpiperazine analogue: significantly lower affinity |
| Quantified Difference | Not quantifiable for target compound. Class-level SAR: 2,3-Cl₂ substitution increases D3 affinity by ≥100-fold over unsubstituted phenylpiperazine in related scaffolds. |
| Conditions | CHO cells transfected with human D2, D3, or D4 receptor cDNA; radioligand binding assay (J Med Chem 2001) |
Why This Matters
For CNS screening programs, the 2,3-dichlorophenyl motif is a recognized D3 selectivity handle; the target compound's arylpiperazine‑pyranone scaffold may offer a distinct pharmacokinetic or off‑target profile compared to the fluorenylcarboxamide comparator series, pending experimental verification.
- [1] Robarge MJ, Husbands SM, Brieaddy LE, et al. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. J Med Chem. 2001;44(19):3175-3186. doi:10.1021/jm010146q. View Source
